Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone
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Overview
Description
1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone is a complex organic compound that features a benzodioxole ring fused with a thienyl and dioxazinan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone typically involves multi-step organic reactions. One common route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl and dioxazinan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Biology: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone exerts its effects involves interactions with cellular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole core and exhibit similar biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzodioxole moiety and are studied for their antitumor activities.
Uniqueness
1,3-benzodioxol-5-yl[4-methyl-6-(2-thienyl)-1,5,2-dioxazinan-2-yl]methanone is unique due to its combination of benzodioxole, thienyl, and dioxazinan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15NO5S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methyl-6-thiophen-2-yl-1,5,2-dioxazinan-2-yl)methanone |
InChI |
InChI=1S/C16H15NO5S/c1-10-8-17(22-16(21-10)14-3-2-6-23-14)15(18)11-4-5-12-13(7-11)20-9-19-12/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
JWJIVLFBEIFUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(OC(O1)C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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